

Tegoprazan in Non-Gastric Applications: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An objective analysis of Tegoprazan's therapeutic efficacy beyond conventional gastric acidrelated disorders, with a focus on Laryngopharyngeal Reflux Disease and Functional Dyspepsia.

Tegoprazan, a potassium-competitive acid blocker (P-CAB), has established its role in the management of gastric acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Its rapid onset of action and sustained acid suppression offer a distinct pharmacological profile compared to traditional proton pump inhibitors (PPIs).[1] This guide explores the current evidence for Tegoprazan's therapeutic efficacy in non-gastric or extra-esophageal applications, providing a comparative analysis for researchers, scientists, and drug development professionals.

Laryngopharyngeal Reflux Disease (LPRD)

Laryngopharyngeal reflux disease (LPRD) is an inflammatory condition of the upper aerodigestive tract resulting from the reflux of gastric contents into the laryngopharynx. While PPIs are commonly prescribed, their efficacy in LPRD is a subject of debate.[3] A preliminary, double-blind, randomized, placebo-controlled trial was conducted to evaluate the efficacy of Tegoprazan in patients with LPRD.[3][4]

Comparative Efficacy Data

The following table summarizes the key efficacy endpoints from the preliminary feasibility study of Tegoprazan in LPRD compared to placebo.



Efficacy Endpoint (at 8 weeks)	Tegoprazan (50 mg daily)	Placebo	p-value
Complete Symptom Resolution Rate	29.4% (5/17 patients)	27.8% (5/18 patients)	1.000
Change in Reflux Symptom Index (RSI) from Baseline	Significant Reduction	Significant Reduction	Not Superior to Placebo
Change in Reflux Finding Score (RFS) from Baseline	Significant Reduction	Significant Reduction	Not Superior to Placebo

Data sourced from a preliminary feasibility study.[3]

The study concluded that while Tegoprazan (50 mg daily) improved LPRD symptoms and signs, it did not demonstrate superiority over placebo in the complete resolution of symptoms after 8 weeks of treatment.[3] The authors suggest that further large-scale studies with higher doses and longer duration are needed to fully elucidate Tegoprazan's efficacy in this patient population.[3]

Experimental Protocol: Tegoprazan in LPRD

Study Design: A double-blind, randomized, placebo-controlled trial.[3]

Patient Population: 35 patients with a diagnosis of LPRD, confirmed by a Reflux Symptom Index (RSI) score > 13 and a Reflux Finding Score (RFS) $\geq 7.[3][4]$

Treatment Regimen:

- Tegoprazan Group: 50 mg once daily for 8 weeks.[3]
- Placebo Group: Matching placebo once daily for 8 weeks.[3]

Primary Endpoint: The complete resolution rate of LPRD symptoms after 8 weeks of medication.[3][4]

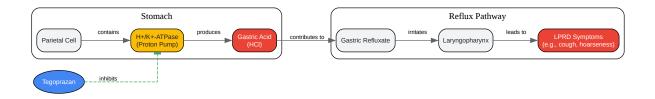


Secondary Endpoints:

- Complete resolution rate of LPRD symptoms after 4 weeks of medication.[3][4]
- Changes in the Reflux Symptom Index (RSI) and Reflux Finding Score (RFS) from baseline at 4 and 8 weeks of medication.[3][4]

Signaling Pathway and Experimental Workflow

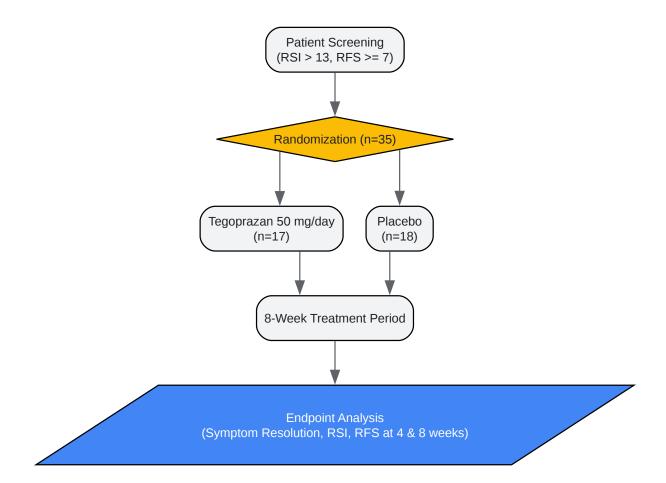
The proposed mechanism of LPRD involves the reflux of gastric contents, leading to irritation and inflammation of the laryngeal and pharyngeal tissues. Tegoprazan, as a P-CAB, directly inhibits the H+/K+-ATPase pump in gastric parietal cells, reducing gastric acid production. The hypothesis is that this reduction in acidity of the refluxate would alleviate LPRD symptoms.



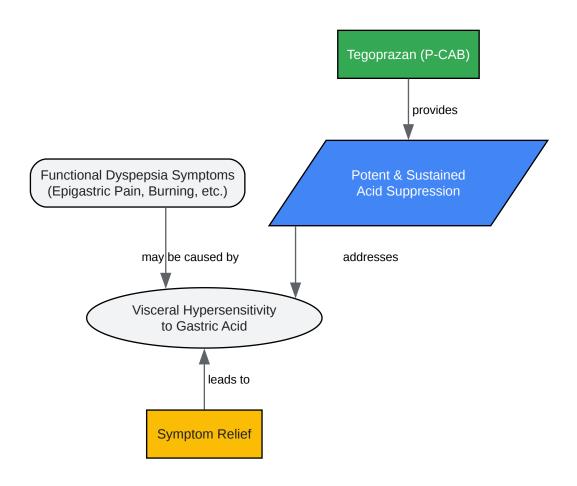
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Caption: Mechanism of LPRD and the inhibitory action of Tegoprazan on the gastric proton pump.









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 To cite this document: BenchChem. [Tegoprazan in Non-Gastric Applications: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385028#validation-of-tegoprazan-s-therapeutic-efficacy-in-non-gastric-applications]

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